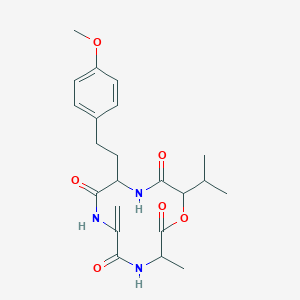
1lambda(4),4lambda(4)-Dithiabicyclo(2.2.2)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1lambda(4),4lambda(4)-Dithiabicyclo(2.2.2)octane is a bicyclic organic compound characterized by its unique structure, which includes two sulfur atoms. This compound is known for its stability and reactivity, making it a valuable substance in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1lambda(4),4lambda(4)-Dithiabicyclo(2.2.2)octane can be synthesized through several methods. One common approach involves the reaction of a suitable diene with sulfur dichloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1lambda(4),4lambda(4)-Dithiabicyclo(2.2.2)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound into thiols or disulfides. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile. Typical reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Alkylated or aminated derivatives of the original compound.
Scientific Research Applications
1lambda(4),4lambda(4)-Dithiabicyclo(2.2.2)octane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming stable complexes with transition metals.
Biology: The compound is studied for its potential as an antioxidant, protecting cells from oxidative damage.
Medicine: Research is ongoing into its use as a therapeutic agent for conditions involving oxidative stress.
Industry: It is utilized as a stabilizer in polymer production and as a catalyst in various organic reactions.
Mechanism of Action
The mechanism by which 1lambda(4),4lambda(4)-Dithiabicyclo(2.2.2)octane exerts its effects involves its ability to donate and accept electrons. This property allows it to participate in redox reactions, neutralizing reactive oxygen species and protecting biological molecules from oxidative damage. The compound’s sulfur atoms play a crucial role in its reactivity, forming stable intermediates during chemical reactions.
Similar Compounds:
1,4-Dithiabicyclo(2.2.2)octane: Similar in structure but lacks the lambda(4) designation, affecting its reactivity.
1,4-Diazabicyclo(2.2.2)octane: Contains nitrogen atoms instead of sulfur, leading to different chemical properties and applications.
1,4-Dioxabicyclo(2.2.2)octane: Contains oxygen atoms, making it more suitable for different types of reactions compared to sulfur-containing analogs.
Uniqueness: this compound is unique due to its sulfur atoms, which confer distinct redox properties and reactivity patterns. This makes it particularly valuable in applications requiring strong nucleophiles or antioxidants.
Properties
| 5344-51-4 | |
Molecular Formula |
C6H12S2+2 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
1,4-dithioniabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H12S2/c1-2-8-5-3-7(1)4-6-8/h1-6H2/q+2 |
InChI Key |
PGGPTOJSPHDALQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C[S+]2CC[S+]1CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


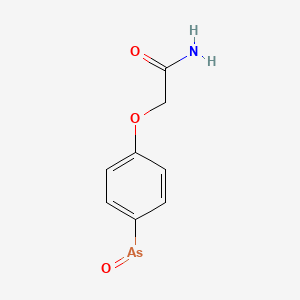

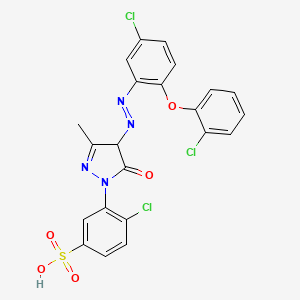
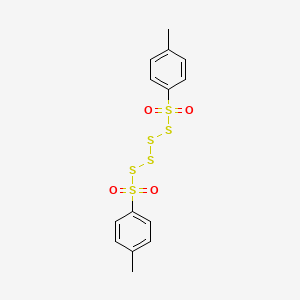
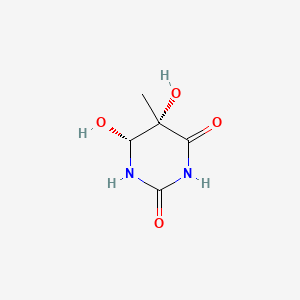
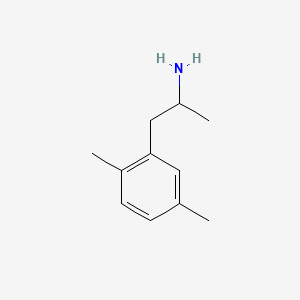




![5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene](/img/structure/B12799498.png)


